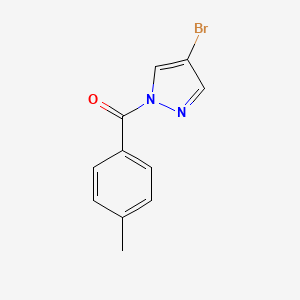

4-bromo-1-(4-methylbenzoyl)-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-bromo-1-(4-methylbenzoyl)-1H-pyrazole involves multicomponent transformations and nucleophilic substitution reactions. For example, a related compound was synthesized through the electrochemically induced transformation of 3-methylbenzaldehyde and other components, showing the versatility of pyrazole derivatives in multicomponent synthesis processes (Ryzhkova et al., 2020). Another method involves the nucleophilic substitution reaction to obtain pyrazole compounds with borate functional groups, demonstrating the structural diversity achievable through different synthetic routes (Yang et al., 2021).

Molecular Structure Analysis

X-ray diffraction and density functional theory (DFT) studies provide insights into the molecular structure of pyrazole derivatives. The crystal structure and conformational analysis of such compounds confirm their geometric configurations and support the experimental findings with theoretical calculations, offering a comprehensive understanding of their molecular architecture (Yang et al., 2021).

Chemical Reactions and Properties

Pyrazole derivatives participate in various chemical reactions, leading to diverse biological activities. For instance, some 4-bromo pyrazole derivatives have shown remarkable analgesic activity, illustrating the chemical reactivity and potential therapeutic applications of these compounds (Bondavalli et al., 1988).

Applications De Recherche Scientifique

Catalytic Applications in Cross-Coupling Reactions

4-Bromo-1-(4-methylbenzoyl)-1H-pyrazole derivatives have been utilized in the synthesis of bulky bis(pyrazolyl)palladium complexes. These complexes exhibit significant catalytic activity in Suzuki–Miyaura cross-coupling reactions, a pivotal method for forming carbon-carbon bonds in the production of pharmaceuticals, agrochemicals, and organic materials. The presence of electron-withdrawing substituents on the aryl halide substrate enhances the conversion rate, demonstrating the influence of substituent patterns on catalytic efficiency (Ocansey, Darkwa, & Makhubela, 2018).

Role in the Synthesis of Heterocyclic Compounds

Research into the synthesis of heterocyclic compounds, such as pyranopyrazoles, which possess a broad range of biological activities, has highlighted the utility of pyrazole derivatives. An imidazole-based ionic liquid was employed as a novel heterogeneous catalyst for synthesizing colorful pyranopyrazoles, demonstrating a green and efficient method with high yields and short reaction times. The antioxidant activity of the synthesized products was significant, offering potential for therapeutic applications (Sharifi Aliabadi & Mahmoodi, 2016).

Antimicrobial Activity

Pyrazole derivatives have been investigated for their antimicrobial properties, contributing to the search for new therapeutic agents. Synthesis and evaluation of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives revealed their potential as antimicrobial agents, highlighting the role of chemical structure in biological activity. Such research underlines the importance of pyrazole derivatives in developing new antimicrobials with enhanced effectiveness (Abunada et al., 2008).

Biomedical Applications

The electrochemically induced transformation of pyrazole derivatives has been explored for creating compounds with potential biomedical applications. For example, studies on the docking of synthesized compounds indicate their promise in regulating inflammatory diseases. This suggests that pyrazole derivatives could be key to developing treatments for various conditions, further emphasizing their versatility and potential in scientific research (Ryzhkova, Ryzhkov, & Elinson, 2020).

Propriétés

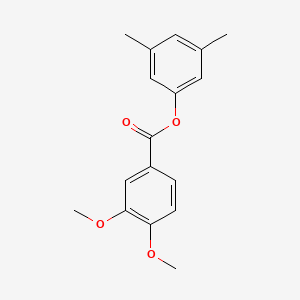

IUPAC Name |

(4-bromopyrazol-1-yl)-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c1-8-2-4-9(5-3-8)11(15)14-7-10(12)6-13-14/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIILQHVFVJLRAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2C=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-N-[3-(4-morpholinyl)propyl]-4-piperidinamine](/img/structure/B5592890.png)

![3-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5592910.png)

![3-({methyl[2-(4-methyl-1,3-thiazol-5-yl)ethyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5592942.png)

![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5592949.png)

![3-{2-[(3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5592957.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]acetamide](/img/structure/B5592966.png)

![3-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5592969.png)

![1-[(3,4-dimethylphenoxy)acetyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5592980.png)

![({5-[1-(2,3-dihydro-1H-inden-5-ylcarbonyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5592985.png)

![3-{1-methyl-2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5592996.png)